molecular formula C20H32N4O6S B558384 Boc-Arg(Mts)-OH CAS No. 68262-71-5

Boc-Arg(Mts)-OH

Cat. No. B558384
CAS RN: 68262-71-5
M. Wt: 456,55*99,18 g/mole
InChI Key: QXWQVNSGMVITAR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Arg(Mts)-OH” is a BOC protected amino acid . It is also known as Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine . It is often used as an intermediate in the synthesis of drugs and plays an important role in the synthesis of anti-tumor drugs or other drugs .


Synthesis Analysis

“Boc-Arg(Mts)-OH” is usually obtained by chemical synthesis . The quality of the synthesis of peptides containing arginine depends on the correct use of Boc-Arg(Mts)-OH .


Molecular Structure Analysis

The molecular formula of “Boc-Arg(Mts)-OH” is C20H32N4O6S . Its average mass is 456.556 Da and its monoisotopic mass is 456.204254 Da .


Chemical Reactions Analysis

“Boc-Arg(Mts)-OH” is used in chemical synthesis of peptides .


Physical And Chemical Properties Analysis

“Boc-Arg(Mts)-OH” is a solid substance . Its optical activity is [α]20/D +11.5±1°, c = 0.5% in methanol . It has a melting point of approximately 130 °C .

Scientific Research Applications

  • Organotin(IV) Complexes with Boc-Arg(Mts)-OH : Organotin(IV) complexes with Boc-Arg(Mts)-OH exhibit marked cytotoxic activity against human colorectal carcinoma cells, exceeding the activity of cisplatin. These complexes show potential as therapeutic agents in cancer treatment (Girasolo et al., 2010).

  • Fluorescent Arginine Derivative : Boc-Arg(Mts)-OH is used to create fluorescent arginine derivatives. These derivatives can access electrically neutral protonation states not available to arginine, facilitating insights into biological processes through fluorescence emission (Marshall et al., 2019).

  • Detection of Proteins : Boc-Arg(Mts)-OH is integral in the synthesis of peptide conjugates for the electrochemical detection of proteins. This bioorganometallic approach is significant for developing new methods for protein detection (Mahmoud & Kraatz, 2007).

  • Synthesis of Peptides with Problematic Amino Acids : Boc-Arg(Mts)-OH is utilized in the synthesis of peptides, particularly those containing problematic amino acids. This is crucial for developing novel peptides with specific biological functions (Gothe et al., 1999).

  • Opioid Peptides Synthesis : It plays a role in the synthesis of homoarginine-containing opioid peptides, aiding in the development of peptides with increased resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).

  • Photocatalysis Applications : Boc-Arg(Mts)-OH is investigated for its potential in photocatalysis applications, particularly in enhancing the visible light-driven photocatalytic performance of (BiO)2CO3 (Ni et al., 2016).

  • Tanning Reaction Studies : Boc-Arg(Mts)-OH is studied in the context of sunless tanning reactions, providing insights into the reactivity and color development kinetics of different amino groups with dihydroxyacetone (Sun et al., 2022).

  • N-Boc Protection of Amines : It is also used in the N-Boc protection of amines, an essential step in the synthesis of many pharmaceutical and biologically active molecules (Varala et al., 2006).

Safety And Hazards

“Boc-Arg(Mts)-OH” is classified as non-combustible solids . It may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .

properties

IUPAC Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWQVNSGMVITAR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg(Mts)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
Y Hirano, Y Kando, T Hayashi, K Goto… - Journal of biomedical …, 1991 - Wiley Online Library
Tetrapeptides, Arg‐Gly‐Asp‐Ser (RGDS), Arg‐Gly‐Asp‐Val (RGDV), and Arg‐Gly‐Asp‐Thr (RGDT), present in the cell‐attachment domain of fibronectin, vitronectin, and collagen, …
Number of citations: 73 onlinelibrary.wiley.com
Y Hirano, T Hayashi, K Goto, A Nakajima - Polymer Bulletin, 1991 - Springer
Tetrapeptide Arg-Gly-Asp-Ser (RGDS), an amino acid sequence existing in the cell-attachment domain of fibronectin, was synthesized using improved solid-phase procedure. Cell-…
Number of citations: 18 link.springer.com
G Tana, S Kitada, S Fujita, Y Okada, S Kim… - Chemical …, 2010 - pubs.rsc.org
A simple acid-resistant hydrophobic tag, which can be removed rapidly in a single-step procedure after overall peptide synthesis, has been developed to accomplish practical solution-…
Number of citations: 56 pubs.rsc.org
H Yajima, M Takeyama, J Kanaki… - Journal of the Chemical …, 1978 - pubs.rsc.org
The mesitylene-2-sulphonyl (Mts) group attached at the guanidino function of arginine can be quantitatively cleaved by methanesulphonic acid, as well as trifluoromethanesulphonic …
Number of citations: 79 pubs.rsc.org
AA Egorova, AV Kiselev, II Tarasenko, PL Il'ina… - Russian Journal of …, 2009 - Springer
The DNA compacting and transfection properties of hyperbranched polylysines whose N-terminal amino groups were modified with histidine and arginine were studied. The histidine-…
Number of citations: 11 link.springer.com
KSN Iyer, S Upadhye, LR Kadam… - … Journal of Peptide …, 1992 - Wiley Online Library
The work reported herein describes our attempts to identify peptide immunogens of the β‐subunit of the pregnancy‐specific placental hormone, human chorionic gonadotropin (hCG), …
Number of citations: 14 onlinelibrary.wiley.com
K KAWASAKI, T MURAKAMI, K KOSHINO… - Chemical and …, 1994 - jstage.jst.go.jp
Faculty of Pharmaceutical Sciences, Kobe-Gakuin University." Ikawadani-cho, Nishi-ku, Kobe 651–21, Japan and Faculty of Pharmaceutical Sciences, Osaka University," Suita-shi, …
Number of citations: 9 www.jstage.jst.go.jp
R Raz, J Offer - Polypeptide Materials: Methods and Protocols, 2021 - Springer
Peptide thioesters serve as fundamental building blocks for the synthesis of proteins and cyclic peptides. Classically, methods to synthesize thioesters have been based on acid-labile …
Number of citations: 1 link.springer.com
Y Okada, Y Mu - Chemical and pharmaceutical bulletin, 1997 - jstage.jst.go.jp
2-Adamantyl ester was examined for the selective protection of the γ-carboxyl function of the Glu residue, with the aim of preventing side reactions during peptide synthesis and …
Number of citations: 9 www.jstage.jst.go.jp
WC Chan, BW Bycroft, DJ Evans… - Journal of the Chemical …, 1995 - pubs.rsc.org
4{N-[1-(4, 4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (ODmab) is a new carboxy-protecting group that is based on the safety-catch principle and can be …
Number of citations: 80 pubs.rsc.org

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